Lincomycin

Description

This compound is a lincosamide antibiotic first isolated from the soil bacterium Streptomyces lincolnensis in Lincoln, Nebraska. Clinical use of this compound has largely been superseded by its semisynthetic derivative [clindamycin] due to its higher efficacy and a wider range of susceptible organisms, though this compound remains in use. this compound was approved by the FDA on December 29, 1964.

This compound has been reported in Streptomyces albidoflavus, Streptomyces coelicolor, and other organisms with data available.

This compound is a lincosamide antibiotic derived from bacteria Streptomyces lincolnensis with activity against gram positive and anaerobic bacteria. This compound binds to the 50S subunit of the bacterial ribosome resulting in the inhibition of protein synthesis and thereby produces bactericidal effects in susceptible organisms.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 4 approved and 1 investigational indication. This drug has a black box warning from the FDA.

An antibiotic produced by Streptomyces lincolnensis var. lincolnensis. It has been used in the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections.

See also: Clindamycin (narrower); this compound Hydrochloride Anhydrous (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

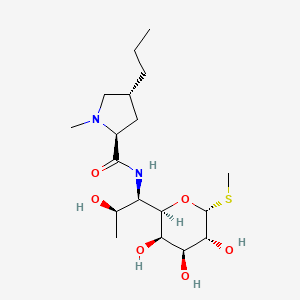

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMMVQQUTAEWLP-KIDUDLJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7179-49-9 (mono-hydrochloride, hemi.hydrate), 859-18-7 (mono-hydrochloride) | |

| Record name | Lincomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023215 | |

| Record name | Lincomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

freely soluble, Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water, Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water. | |

| Record name | Lincomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINCOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous solid | |

CAS No. |

154-21-2 | |

| Record name | Lincomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lincomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lincomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lincomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lincomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINCOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOD072YW0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINCOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

187-190 | |

| Record name | Lincomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Lincomycin's Mechanism of Action on the 50S Ribosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin, a lincosamide antibiotic derived from Streptomyces lincolnensis, exerts its bacteriostatic effect by targeting the bacterial ribosome, a crucial component of protein synthesis.[1] This guide provides a detailed examination of the molecular interactions between this compound and the 50S ribosomal subunit. It delves into the specific binding site, the inhibition of peptidyl transferase activity, and the ultimate disruption of peptide chain elongation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria and some anaerobic bacteria.[1][2] Its clinical utility stems from its ability to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial 70S ribosome.[3] This specific targeting of bacterial ribosomes accounts for its selective toxicity.[3] Understanding the precise mechanism of action is paramount for overcoming antibiotic resistance and for the rational design of new lincosamide derivatives with improved efficacy.

Molecular Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial protein synthesis.[3] This is achieved through a series of interactions with the 50S ribosomal subunit, which ultimately stalls the process of translation.

Binding to the 50S Ribosomal Subunit

This compound specifically binds to the large 50S subunit of the bacterial ribosome.[1][4] The binding site is located at the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation.[3] This interaction primarily involves the 23S ribosomal RNA (rRNA), a key component of the 50S subunit.[3]

Structural studies have revealed that the α-methylthiolincosamine (α-MTL) sugar moiety of this compound plays a crucial role in this binding.[3] It forms hydrogen bonds with specific nucleotides within the 23S rRNA, including A2058, A2059, G2505, and C2611 (E. coli numbering).[3] The propyl hygric acid portion of this compound also contributes to the binding, although the majority of the interactions are mediated by the sugar moiety.[5]

Inhibition of Peptidyl Transferase Activity

By binding to the PTC, this compound sterically hinders the proper positioning of aminoacyl-tRNAs at the A-site (aminoacyl) and the P-site (peptidyl).[3] This interference with tRNA binding disrupts the catalytic activity of the peptidyl transferase center.

Kinetic studies have shown that this compound acts as a competitive inhibitor of the puromycin reaction, an assay that mimics peptide bond formation.[6] The inhibition is characterized by a two-step process: an initial, weaker binding followed by a slower isomerization to a more tightly bound state.[6] This suggests that this compound induces a conformational change in the ribosome upon binding.[6]

Interference with Peptide Chain Elongation

The binding of this compound within the PTC has two major consequences for peptide chain elongation:

-

Premature Dissociation of Peptidyl-tRNA: A primary inhibitory effect of this compound is to stimulate the dissociation of peptidyl-tRNA from the ribosome.[3][7] This leads to the release of incomplete peptide chains, effectively halting protein synthesis.[3]

-

Blockade of the Nascent Peptide Exit Tunnel: this compound's binding position partially obstructs the entrance to the nascent peptide exit tunnel, the channel through which the growing polypeptide chain emerges from the ribosome.[1] This further contributes to the cessation of protein synthesis.[1]

While this compound primarily affects the elongation step, some studies suggest it can also have minor effects on the initiation of peptide chains under specific conditions.[8][9]

Quantitative Data

The interaction of this compound with the ribosome and its inhibitory effects have been quantified through various biochemical and biophysical assays.

| Parameter | Value | Organism/System | Method | Reference |

| Ki (Initial Inhibition) | 10.0 µM | Escherichia coli (in vitro) | Kinetic analysis of the puromycin reaction | [6] |

| K'i (Late Inhibition) | 2.0 µM | Escherichia coli (in vitro) | Kinetic analysis of the puromycin reaction | [6] |

| Kdiss | 5 µM | Escherichia coli | Chemical Footprinting | [10][11] |

| IC50 (Protein Synthesis) | 0.03 ± 0.002 µg/mL | Staphylococcus aureus (in vitro) | In vitro translation assay | [12] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Ribosome Binding Assay (Competitive Displacement)

This assay measures the affinity of this compound for the ribosome by quantifying its ability to displace a radiolabeled ligand that binds to an overlapping site.[3]

Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli) using differential centrifugation.[3]

-

Radiolabeling: Utilize a radiolabeled antibiotic known to bind to the 50S subunit at or near the PTC, such as [¹⁴C]-erythromycin.[3]

-

Incubation: In a series of reaction tubes, combine a fixed concentration of isolated ribosomes and the radiolabeled antibiotic. Add increasing concentrations of unlabeled this compound.[3]

-

Separation: After reaching equilibrium, separate the ribosome-bound radioligand from the unbound ligand. This is commonly achieved by vacuum filtration through a nitrocellulose membrane.[3]

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.[3]

-

Data Analysis: Plot the retained radioactivity against the concentration of this compound. The concentration of this compound that displaces 50% of the bound radioligand (IC₅₀) can be used to determine the binding affinity (Ki).[3]

In Vitro Translation Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.[13][14]

Methodology:

-

Reaction Setup: Prepare a master mix containing a commercial E. coli S30 extract system for in vitro transcription and translation, amino acids (including a radiolabeled amino acid like [³⁵S]-methionine or [³H]-leucine), and a DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

-

Quantification of Protein Synthesis: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Measurement: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the untreated control. Determine the IC50 value.

Chemical Footprinting

This technique identifies the specific nucleotides in the 23S rRNA that are protected by this compound binding, thus revealing its binding site.[10][15]

Methodology:

-

Ribosome-Lincomycin Complex Formation: Incubate isolated 70S ribosomes or 50S subunits with this compound.

-

Chemical Modification: Treat the complexes with chemical probes that modify specific rRNA bases (e.g., dimethyl sulfate for adenine and cytosine, kethoxal for guanine).[10][15] Bases that are protected by this compound binding will not be modified.

-

RNA Extraction: Extract the 23S rRNA from the treated ribosomes.

-

Primer Extension: Use a radiolabeled primer that anneals to a downstream sequence of the 23S rRNA and perform reverse transcription. The reverse transcriptase will stop at the modified bases.

-

Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Analysis: Compare the pattern of reverse transcription stops in the presence and absence of this compound. The absence of a band in the this compound-treated sample indicates protection of that specific nucleotide by the antibiotic.

Visualizations

Mechanism of Action

Caption: this compound's inhibitory action on the 50S ribosomal subunit.

Experimental Workflow: Ribosome Binding Assay

Caption: Workflow for a competitive ribosome binding assay.

Conclusion

This compound's mechanism of action is a well-defined process involving specific binding to the 50S ribosomal subunit's peptidyl transferase center. This interaction effectively inhibits protein synthesis by preventing peptide bond formation and promoting the premature dissociation of peptidyl-tRNA. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, provides a solid foundation for the development of novel antibiotics that can circumvent existing resistance mechanisms. Further research into the structural dynamics of the this compound-ribosome complex will continue to offer valuable insights for future drug discovery efforts.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Slow-onset inhibition of ribosomal peptidyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lincosamide antibiotics stimulate dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound and Clindamycin on Peptide Chain Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound and clindamycin on peptide chain initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of the antibiotics clindamycin and this compound with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of the antibiotics clindamycin and this compound with Escherichia coli 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Lincomycin Biosynthesis Pathway in Streptomyces lincolnensis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lincomycin, a potent lincosamide antibiotic, is a secondary metabolite produced by the soil actinomycete Streptomyces lincolnensis.[1] It is clinically significant for its activity against Gram-positive and anaerobic bacteria.[1][2] The biosynthesis of this compound is a complex, bifurcated process orchestrated by a dedicated gene cluster (lmb). This guide provides a comprehensive technical overview of the genetic and enzymatic pathways, regulatory networks, quantitative production data, and key experimental protocols involved in the study of this compound biosynthesis.

The this compound Biosynthetic Gene Cluster (lmb)

The genetic blueprint for this compound production is located within the ~35 kb lmb gene cluster.[3] This cluster contains approximately 27 open reading frames encoding biosynthetic (lmb) and regulatory proteins, alongside three resistance genes (lmrA, lmrB, lmrC).[3][4] The industrial overproduction of this compound in strains like S. lincolnensis 78-11 has been linked to the duplication of this gene cluster, highlighting the role of gene dosage in enhancing antibiotic yield.[4]

The Bifurcated Biosynthetic Pathway

The synthesis of this compound A is divided into two independent sub-pathways that create its constituent parts: the amino acid 4-propyl-L-proline (PPL) and the amino sugar methylthiolincosamide (MTL).[1] These precursors are then condensed and subjected to final modifications to yield the mature antibiotic.[1][3]

Biosynthesis of 4-propyl-L-proline (PPL)

The PPL moiety originates from the primary metabolite L-tyrosine.[1][5] A series of enzymatic transformations, catalyzed by proteins encoded in the lmb cluster, convert L-tyrosine into PPL.[1][6]

Key Enzymatic Steps:

-

Hydroxylation: LmbB2, a unique heme protein, hydroxylates L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA).[1][7][8]

-

Ring Cleavage: LmbB1, an extradiol-cleaving 2,3-dioxygenase, opens the aromatic ring of L-DOPA.[1]

-

Cyclization and Modification: Subsequent steps involving LmbA (a putative γ-glutamyltransferase), LmbW (a methyltransferase), and LmbX/LmbY are required to form the final 4-propyl-L-proline ring structure.[1][6][9]

Biosynthesis of Methylthiolincosamide (MTL)

The formation of the unique eight-carbon amino thiosugar, MTL, is a more intricate process starting from intermediates of primary metabolism, such as fructose-6-phosphate.[1] The pathway involves the construction of an octose sugar, which then undergoes a series of crucial modifications.

Key Enzymatic Steps:

-

Octose Formation: LmbR (a transaldolase) condenses ribose 5-phosphate and fructose 6-phosphate to form the C8 octose backbone.[6]

-

GDP-Octose Synthesis: A series of enzymes including LmbN, LmbP, LmbK, and LmbO convert the initial octose into GDP-ᴅ-erythro-α-ᴅ-gluco-octose.[6][10][11]

-

Maturation to GDP-Lincosamide: This key intermediate is converted to GDP-ᴅ-α-ᴅ-lincosamide through a series of reactions including epimerization, dehydration, and transamination, catalyzed by enzymes LmbM, LmbL, LmbZ, and LmbS.[2][10][11]

-

Sulfur Incorporation and Methylation: The final steps involve the attachment of a sulfur atom and subsequent methylation to form MTL.[1]

Condensation and Final Assembly

The two precursors, PPL and MTL, are joined via an amide bond. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like system involving LmbC, LmbD, and LmbN.[1][6] The resulting intermediate, N-demethylthis compound, undergoes a final S-adenosyl-L-methionine (SAM)-dependent methylation step catalyzed by the methyltransferase LmbJ to produce the biologically active this compound A.[1][3]

Regulation of this compound Biosynthesis

This compound production is tightly controlled by a complex regulatory network involving both cluster-situated and global regulators.

-

LmbU: A novel transcriptional regulator encoded within the lmb cluster. LmbU acts as a positive regulator, activating the expression of several key biosynthetic genes, including lmbA, lmbC, lmbJ, and lmbW.[3][12] Overexpression of lmbU has been shown to significantly increase this compound production.[13]

-

BldD: A global developmental regulator in Streptomyces. BldD directly binds to the upstream regions of multiple lmb and lmr genes, playing a vital role in activating the entire biosynthetic cluster.[14] Deletion of bldD nearly abolishes this compound production.[14]

-

DeoR: A versatile regulator that negatively impacts this compound biosynthesis. Deletion of the deoR gene leads to a significant increase in this compound yield.[15] DeoR represses the transcription of genes within the lmb cluster and also other regulatory genes.[15][16]

-

DasR: A global regulator that acts as a positive regulator of this compound biosynthesis, likely through an indirect mechanism.[17]

Quantitative Data on this compound Production

Classical strain improvement through mutagenesis and screening has led to substantial increases in this compound titers compared to wild-type strains.

| Strain | Description | This compound Titer | Fold Increase (Approx.) | Reference |

| S. lincolnensis NRRL 2936 | Wild-Type Strain | 87.3 mg/L | 1x | [1] |

| S. lincolnensis B48 | High-Yield Industrial Strain | 2.5 g/L | ~30x | [1][18] |

| S. lincolnensis LA219XΔ4846-2919 | Engineered High-Yield Strain | 6.56 g/L | ~75x | [19] |

| S. lincolnensis (Optimized Medium) | Wild-Type with Optimized Fermentation | 1345 µg/ml (1.345 g/L) | ~15x | [20][21] |

| S. lincolnensis (Optimized Medium) | Industrial Strain with Optimized Fermentation | 4600 mg/L (4.6 g/L) | ~53x | [22][23] |

Key Experimental Protocols

Gene Deletion via CRISPR/Cas9

This protocol provides a general workflow for targeted gene deletion in S. lincolnensis, a common method for studying gene function.

Methodology:

-

Plasmid Construction:

-

Design a specific single guide RNA (sgRNA) to target the gene of interest.

-

Amplify ~1 kb upstream and downstream homologous arms from the S. lincolnensis genome.[17]

-

Use fusion PCR to ligate the upstream and downstream arms, creating a template for homologous recombination.

-

Clone the sgRNA and the fused homologous arms into a suitable CRISPR/Cas9 vector (e.g., pKCcas9dO).[17]

-

-

Conjugation:

-

Transform the final plasmid into a donor E. coli strain (e.g., S17-1).

-

Perform intergeneric conjugation between the E. coli donor and S. lincolnensis recipient on a suitable medium (e.g., ISP-4).

-

-

Screening and Verification:

-

Overlay the conjugation plates with antibiotics (e.g., nalidixic acid and apramycin) to select for S. lincolnensis exconjugants.

-

Isolate individual colonies and screen for the desired double-crossover deletion event using PCR with primers flanking the target gene.

-

Confirm the deletion by DNA sequencing of the PCR product.

-

This compound Fermentation and Quantification

Methodology:

-

Seed Culture: Inoculate spores of S. lincolnensis into a seed medium and incubate at 28-30°C with shaking (220 rpm) for 48 hours.[23]

-

Production Culture: Transfer the seed culture (e.g., 10% v/v) into the fermentation production medium.[24] Incubate at 28-30°C with shaking for 7-8 days.[17][23]

-

Sample Preparation:

-

Quantification by HPLC:

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., potassium phosphate) at a ratio of 20-40% acetonitrile.[1]

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.[1]

-

Quantification: Calculate the concentration by comparing the peak area to a standard curve generated with pure this compound hydrochloride.[1]

-

Electrophoretic Mobility Shift Assay (EMSA)

Methodology:

-

Protein Expression and Purification:

-

Clone the regulator gene (e.g., lmbU, deoR) into an expression vector (e.g., pCold II) with a purification tag (e.g., 6xHis).[17]

-

Overexpress the protein in E. coli BL21(DE3) and purify it using affinity chromatography (e.g., Ni-NTA column).

-

-

Probe Preparation:

-

Amplify the promoter region of the target gene (e.g., lmbA) via PCR.

-

Label the DNA probe, typically with a non-radioactive label like biotin or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate the purified regulatory protein with the labeled DNA probe in a binding buffer for 20-30 minutes at room temperature.

-

For competition assays, add a specific unlabeled probe (competitor) or a non-specific unlabeled probe (non-competitor) to the reaction.

-

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

Transfer the DNA to a nylon membrane and detect the labeled probe using a suitable detection method (e.g., streptavidin-HRP for biotin). A shifted band indicates a protein-DNA interaction.[3]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Studies of lincosamide formation complete the biosynthetic pathway for this compound A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Molecular characterization of the this compound-production gene cluster of Streptomyces lincolnensis 78-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Studies of lincosamide formation complete the biosynthetic pathway for this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The Novel Transcriptional Regulator LmbU Promotes this compound Biosynthesis through Regulating Expression of Its Target Genes in Streptomyces lincolnensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Developmental regulator BldD directly regulates this compound biosynthesis in Streptomyces lincolnensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DeoR regulates this compound production in Streptomyces lincolnensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DeoR regulates this compound production in Streptomyces lincolnensis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. Complete genome sequence of high-yield strain S. lincolnensis B48 and identification of crucial mutations contributing to this compound overproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. [PDF] Statistical Modelling and Optimization of Fermentation Medium for this compound Production by Streptomyces lincolnensis Immobilized Cells | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Structural and Functional Differences Between Lincomycin and Clindamycin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin, a natural antibiotic produced by the actinobacterium Streptomyces lincolnensis, was the first of the lincosamide class to be discovered.[1][2] While effective, its clinical use has been largely superseded by its semi-synthetic derivative, clindamycin.[2][3] Clindamycin is derived from this compound through a targeted chemical modification that significantly enhances its pharmacokinetic properties and clinical efficacy.[4][5] This technical guide provides a detailed examination of the core structural differences between these two compounds, the synthetic process to derive clindamycin, and the resulting implications for their physicochemical properties, mechanism of action, and biological activity.

Core Structural Differentiation

The fundamental difference between this compound and clindamycin lies in a single stereospecific substitution at the C7 position of the amino-octose sugar moiety. This compound possesses a hydroxyl (-OH) group at the 7(R) position. In clindamycin, this hydroxyl group is replaced by a chlorine (-Cl) atom, and critically, the stereochemistry at this center is inverted to the 7(S) configuration.[6][7][8] This 7(S)-chloro-7-deoxythis compound structure is the hallmark of clindamycin.[7]

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 5. nbinno.com [nbinno.com]

- 6. Clindamycin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Lincomycin's Spectrum of Activity Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of lincomycin against a range of clinically relevant Gram-positive bacteria. The data presented is curated from peer-reviewed literature and standardized testing methodologies to offer a valuable resource for research and development professionals in the field of infectious diseases. This document details this compound's mechanism of action, summarizes its quantitative antimicrobial activity, outlines the experimental protocols for determining susceptibility, and illustrates key concepts through diagrams.

Mechanism of Action and Resistance

This compound is a lincosamide antibiotic that exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] It specifically binds to the 23S portion of the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[1][3]

Bacterial resistance to this compound in Gram-positive organisms primarily occurs through modification of the antibiotic's target site. This is often due to the methylation of the 23S rRNA, which reduces the binding affinity of the drug to the ribosome.[1]

Quantitative Spectrum of Activity

The in vitro activity of this compound against various Gram-positive bacteria is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for this compound against key Gram-positive pathogens.

Table 1: this compound MIC Values for Staphylococcus Species

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 49 | 1.56 | - | 0.78 - 3.13 | [4] |

| Staphylococcus aureus | - | - | - | 0.2 - 32 | [5] |

| Staphylococcus aureus | 75% susceptible | - | - | - | [6] |

Table 2: this compound MIC Values for Streptococcus Species

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus pyogenes (Group A) | 18,628 (10 resistant) | - | - | up to 200 (resistant) | [7] |

| Streptococcus pneumoniae | - | - | - | 0.05 - 0.4 | [5] |

| Streptococcus pyogenes | - | - | - | 0.04 - 0.8 | [5] |

| Alpha-hemolytic streptococci | 25 | - | - | mean MBC 0.40 - 1.05 | [4] |

| Beta-hemolytic streptococci | 25 | - | - | - | [4] |

Table 3: this compound MIC Values for Enterococcus Species

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Vancomycin-resistant Enterococci (VRE) | 38 | 2 | 2 | - | [8] |

Table 4: this compound MIC Values for Other Gram-Positive Bacteria

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Listeria monocytogenes | 59 | - | - | ≥4 (93.22% resistant) | [9] |

| Corynebacterium spp. | 121 | - | - | - | [10] |

| Bacillus spp. | 85 | - | - | Species-specific sensitivity | [11][12] |

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures to ensure reproducibility and comparability of results.[13][14][15][16][17]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antibiotic. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Detailed Methodology:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

-

Serial Dilution: A serial two-fold dilution of the this compound stock solution is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of antibiotic concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a pure culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacterium.[18][19][20][21][22]

Detailed Methodology:

-

Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, similar to the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension (typically delivering 10^4 CFU per spot) is inoculated onto the surface of each agar plate. Multiple bacterial strains can be tested on a single plate.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium at the inoculation spot.

Visualizations

This compound's Mechanism of Action and Resistance

The following diagram illustrates the mechanism by which this compound inhibits protein synthesis in susceptible Gram-positive bacteria and how resistance can develop through ribosomal modification.

Caption: Mechanism of this compound action and resistance.

Experimental Workflow for MIC Determination

The following diagram outlines the logical flow of the broth microdilution and agar dilution methods for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for MIC determination methods.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Combined Anti-Bacterial Actions of this compound and Freshly Prepared Silver Nanoparticles: Overcoming the Resistance to Antibiotics and Enhancement of the Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Inoculum Size on In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Efficacy of this compound against the strains of Staphylococcus aureus isolated from various types of pyodermas in children : in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance of group A beta-hemolytic streptococci to this compound and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mjima.org [mjima.org]

- 9. Antimicrobial susceptibility, multilocus sequence typing, and virulence of listeria isolated from a slaughterhouse in Jiangsu, China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmilabs.com [jmilabs.com]

- 11. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. researchgate.net [researchgate.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. woah.org [woah.org]

- 19. Agar dilution - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. rr-asia.woah.org [rr-asia.woah.org]

The Molecular Basis of Lincomycin Resistance in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its efficacy, however, is increasingly challenged by the emergence and spread of bacterial resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in bacteria. Key resistance strategies include target site modification through ribosomal RNA (rRNA) methylation by Erm and Cfr methyltransferases, enzymatic inactivation of the antibiotic by lincosamide nucleotidyltransferases (Lnu), and active efflux of the drug from the bacterial cell. This document details these mechanisms, presents quantitative data on resistance levels, provides detailed experimental protocols for their characterization, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of this compound Resistance

Bacteria have evolved several distinct mechanisms to counteract the inhibitory effects of this compound. These can be broadly categorized into three primary strategies: alteration of the drug target, enzymatic modification of the drug, and reduction of intracellular drug concentration via active efflux.

Target Site Modification: A Tale of Two Methyltransferases

The most prevalent mechanism of this compound resistance involves the modification of its target, the 23S rRNA component of the 50S ribosomal subunit. This modification, typically methylation, sterically hinders this compound binding to the peptidyl transferase center, thereby preventing the inhibition of protein synthesis.[1][2] Two key families of methyltransferases are responsible for this form of resistance.

-

Erm Methyltransferases: The erythromycin ribosome methylase (Erm) enzymes, encoded by various erm genes (e.g., ermA, ermB, ermC), catalyze the mono- or dimethylation of an adenine residue at position A2058 (E. coli numbering) of the 23S rRNA.[3][4] This modification confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[4] The expression of erm genes can be either constitutive or inducible. Inducible resistance is a particularly insidious clinical challenge, as it may not be detected by standard susceptibility testing.[1]

-

Cfr Methyltransferase: The cfr gene encodes a methyltransferase that modifies position A2503 of the 23S rRNA by adding a methyl group at the C8 position of the adenine base.[5][6] This modification confers a multidrug resistance phenotype that includes phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA).[5][6] The cfr gene is often located on mobile genetic elements, facilitating its spread among different bacterial species.[5]

Enzymatic Inactivation: Disarming the Threat

A second major resistance strategy is the enzymatic inactivation of this compound itself. This is primarily carried out by lincosamide nucleotidyltransferases, which are encoded by the lnu genes (previously known as lin genes).[1]

-

Lincosamide Nucleotidyltransferases (Lnu): Enzymes such as LnuA and LnuB catalyze the adenylylation of this compound, a chemical modification that renders the antibiotic unable to bind to its ribosomal target.[1] This mechanism confers resistance specifically to lincosamides.

Active Efflux: Pumping Out the Problem

The third mechanism involves actively transporting this compound out of the bacterial cell, thereby preventing it from reaching a sufficient intracellular concentration to inhibit protein synthesis.

-

ABC Transporters and MFS Pumps: ATP-binding cassette (ABC) transporters and pumps of the major facilitator superfamily (MFS) are involved in the efflux of various antibiotics, including lincosamides. The msrA gene, for instance, encodes an ABC transporter that can confer resistance to macrolides and streptogramin B, and may contribute to reduced susceptibility to lincosamides.[1]

Quantitative Data on this compound Resistance

The level of resistance conferred by different mechanisms can be quantified by determining the Minimum Inhibitory Concentration (MIC) of this compound. The following tables summarize representative MIC values for bacterial strains with and without specific resistance determinants.

Table 1: this compound MICs for Strains with Target Site Modification Genes

| Bacterial Species | Strain | Relevant Genotype | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | RN4220 | Wild-type | 0.5 - 1 | [7] |

| Staphylococcus aureus | RN4220 transformant | cfr | 16 - >128 | [7] |

| Escherichia coli | DH5α | Wild-type | 25 | [8] |

| Escherichia coli | DH5α transformant | cfr | 256 | [8] |

| Staphylococcus aureus | Clinical Isolate | ermC (inducible) | >256 (with induction) | [8] |

| Streptococcus agalactiae | UCN36 | lnu(C) | 16 | |

| Streptococcus uberis | UCN 42 | lnu(D) | 2 |

Table 2: this compound MICs for Strains with Efflux Pump Genes

| Bacterial Species | Strain | Relevant Genotype | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | RN4220 | Wild-type | 0.5 - 1 | [7] |

| Staphylococcus aureus | Clinical Isolate | msrA | 4 - 8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Materials:

-

This compound hydrochloride powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile water.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial inoculum. The final volume in each well should be 100 µL. Include a growth control well (inoculum without antibiotic).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

PCR-Based Detection of Resistance Genes (erm, cfr, lnu)

Materials:

-

Bacterial genomic DNA extract

-

Gene-specific forward and reverse primers (e.g., for ermC, cfr, lnuA)

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocol.

-

PCR Reaction Setup: Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers for the target resistance gene. Add the template DNA.

-

Thermocycling: Perform PCR using the following general cycling conditions, optimizing the annealing temperature based on the primer set:

-

Initial denaturation: 94°C for 3-5 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 50-60°C for 30 seconds

-

Extension: 72°C for 30-60 seconds

-

-

Final extension: 72°C for 5-10 minutes

-

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression levels of resistance genes, which is particularly useful for studying inducible resistance.

Materials:

-

RNAprotect Bacteria Reagent

-

RNeasy Mini Kit (or equivalent) for RNA extraction

-

DNase I

-

Reverse transcriptase and random primers for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

qRT-PCR instrument

-

Primers for the target gene (e.g., ermC) and a reference (housekeeping) gene

Procedure:

-

RNA Stabilization and Extraction: Treat bacterial cultures (with and without an inducing agent like erythromycin) with RNAprotect Bacteria Reagent. Extract total RNA using a commercial kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the RNA template using reverse transcriptase and random primers.

-

qPCR: Perform qPCR using the synthesized cDNA as a template, the gene-specific primers, and a SYBR Green or TaqMan-based master mix. A typical thermal profile is:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizing Molecular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound resistance.

Inducible ermC-Mediated Resistance Pathway

Caption: Signaling pathway of inducible ermC-mediated this compound resistance.

Experimental Workflow for Characterizing Resistance in a Clinical Isolate

Caption: Workflow for characterizing this compound resistance in a clinical isolate.

Conclusion

The molecular basis of this compound resistance in bacteria is multifaceted, involving sophisticated strategies of target modification, enzymatic inactivation, and active efflux. A thorough understanding of these mechanisms is paramount for the development of novel antimicrobial agents that can circumvent or overcome existing resistance. The experimental protocols and workflows detailed in this guide provide a framework for the continued surveillance and investigation of this compound resistance, ultimately contributing to the global effort to combat antimicrobial resistance.

References

- 1. Virulence alterations in staphylococcus aureus upon treatment with the sub-inhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. qiagen.com [qiagen.com]

- 5. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathogen Profiling: Rapid Molecular Characterization of Staphylococcus aureus by PCR/Electrospray Ionization-Mass Spectrometry and Correlation with Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dawn of a Lincosamide: A Technical Guide to the Discovery and History of Lincomycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and history of the lincosamide antibiotic, lincomycin. From its serendipitous discovery in a Nebraskan soil sample to its elucidation as a potent inhibitor of bacterial protein synthesis, this guide details the pivotal experiments, methodologies, and quantitative data that have defined our understanding of this important therapeutic agent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the foundational work that established this compound and the lincosamide class of antibiotics.

Discovery and Origin

The story of this compound began in the early 1960s when scientists at The Upjohn Company (now part of Pfizer Inc.) isolated the antibiotic from a strain of Streptomyces lincolnensis. This novel actinomycete was discovered in a soil sample collected from Lincoln, Nebraska, which gave the antibiotic its name.[1][2][3] This discovery was a product of the extensive soil screening programs of the mid-20th century, which aimed to identify new antibiotic-producing microorganisms.[3] The producing organism, Streptomyces lincolnensis, is a Gram-positive, filamentous bacterium characterized by a complex life cycle involving the formation of a mycelial network and spore production.[3]

Isolation and Structural Elucidation

The initial challenge following the discovery of its antimicrobial activity was the isolation and purification of the active compound. Early methods involved a multi-step process of fermentation, extraction, and purification to obtain crystalline this compound hydrochloride.[2]

Subsequent chemical studies were crucial in determining the unique structure of this compound. It was found to be composed of an amino acid moiety, propylhygric acid, linked to a sugar moiety, α-methylthiolincosamine (α-MTL).[4][5] The absolute configuration of this compound hydrochloride monohydrate was later confirmed by single-crystal X-ray crystallography.[6]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic or bactericidal effects by inhibiting protein synthesis in susceptible bacteria.[4][7] This is achieved by binding to the 50S subunit of the bacterial ribosome.[7][8][9] The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA).[9] By binding to this site, this compound interferes with the proper positioning of aminoacyl-tRNAs and stimulates the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation.[9]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

Fermentation of Streptomyces lincolnensis

This protocol is a generalized representation based on early discovery methods for the production of this compound.[2][3]

-

Inoculation: A pure culture of Streptomyces lincolnensis is inoculated into a suitable fermentation medium.

-

Medium Composition: The medium typically contains sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, ammonium salts), and essential minerals.[2]

-

Fermentation Conditions: The fermentation is carried out in large, aerated fermenters.

-

Temperature: 25-30°C[2]

-

pH: Controlled to maintain optimal production.

-

Duration: Several days.

-

Extraction and Purification of this compound

The following is a generalized workflow for the extraction and purification of this compound from the fermentation broth.[2][3]

-

Harvesting: The fermentation broth is harvested.

-

Mycelium Separation: The mycelium is separated from the clarified broth by filtration, often with a filter agent.[2]

-

Solvent Extraction:

-

Back-Extraction: The this compound is then back-extracted from the organic solvent into an acidic aqueous solution (pH 2-3).[2][3]

-

Purification: The acidic aqueous extract is neutralized and further purified using column chromatography with adsorbents like alumina or silica gel.[2]

-

Crystallization:

Experimental Workflow Diagram

Caption: Generalized workflow for this compound production.

Quantitative Data

This compound Production Yields

The production of this compound is highly dependent on the strain of S. lincolnensis and the fermentation conditions. Through decades of classical mutagenesis and screening, high-yield strains have been developed.[3]

| Strain | Production Yield | Reference |

| S. lincolnensis NRRL 2936 (Wild-type) | 87.3 mg/L | [3] |

| S. lincolnensis B48 (High-yield) | up to 2.5 g/L | [3] |

In Vitro Susceptibility Data (Minimum Inhibitory Concentration - MIC)

This compound exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria and some anaerobic organisms.

| Bacterium | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.2 - 32 | [10] |

| Streptococcus pneumoniae | 0.05 - 0.4 | [10] |

| Streptococcus pyogenes | 0.04 - 0.8 | [10] |

Clinical History and Evolution

This compound was released for medical use in September 1964.[10] It proved to be effective against a range of Gram-positive pathogens, including Staphylococcus, Streptococcus, and Pneumococcus. Early clinical trials demonstrated its efficacy in treating infections of the skin and soft tissues, respiratory tract, and bones and joints.[11][12][13]

However, the use of this compound has been associated with adverse effects, most notably the risk of pseudomembranous colitis caused by Clostridium difficile. This led to the development of a semi-synthetic derivative, clindamycin, which is derived from this compound by replacing the 7-hydroxy group with a chlorine atom.[10] Clindamycin exhibits improved antibacterial activity and better absorption, and has largely superseded this compound in clinical practice.[4]

Conclusion

The discovery of this compound marked a significant advancement in antibiotic therapy, introducing the lincosamide class of drugs. The journey from its isolation from a soil microorganism to its detailed characterization and clinical application exemplifies the classic era of antibiotic discovery. While its clinical use has diminished in favor of its derivative, clindamycin, the foundational research on this compound continues to be relevant for understanding lincosamide antibiotics, bacterial protein synthesis, and the ongoing challenge of antimicrobial resistance. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for contemporary researchers in the field.

References

- 1. Lincosamides - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal and molecular structure and absolute configuration of this compound hydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 12. onlinejima.com [onlinejima.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Lincomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin hydrochloride, a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis, is a critical therapeutic agent against a range of Gram-positive and anaerobic bacteria. A thorough understanding of its physicochemical properties is paramount for the successful formulation, development, and manufacturing of stable, safe, and efficacious drug products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, detailed experimental protocols for their determination, and a summary of its mechanism of action.

Chemical and Physical Properties

This compound hydrochloride is a white or almost white crystalline powder.[1] It exists in various forms, including the anhydrous, monohydrate, and hemihydrate forms, each with distinct properties. The monohydrate is a common commercially available form.[1]

Chemical Structure and Molecular Formula

The chemical structure of this compound consists of a propylhygric acid moiety linked to an α-methylthiolincosamine sugar. The hydrochloride salt is formed at the basic N-methylproline.

Structure of this compound

Caption: Chemical structure of this compound.

The molecular formula and molecular weight vary depending on the hydration state of the molecule.

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous | C18H35ClN2O6S | 443.00[2] |

| Monohydrate | C18H37ClN2O7S | 461.01[3][4] |

Physicochemical Data

A summary of the key physicochemical properties of this compound hydrochloride is presented below. These parameters are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value |

| Melting Point | 151-157 °C (monohydrate) |

| pKa | 7.6[5] |

| Solubility | |

| Water | Freely soluble (≥ 50 mg/mL)[1][6] |

| Ethanol (96%) | Slightly soluble[7][8] |

| DMSO | 89 mg/mL[9] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

References

- 1. This compound hydrochloride | 859-18-7 [chemicalbook.com]

- 2. This compound Hydrochloride Anhydrous | C18H35ClN2O6S | CID 64710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound hydrochloride monohydrate | C18H37ClN2O7S | CID 71476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. himedialabs.com [himedialabs.com]

- 7. This compound hydrochloride monohydrate CAS#: 7179-49-9 [m.chemicalbook.com]

- 8. drugfuture.com [drugfuture.com]

- 9. selleckchem.com [selleckchem.com]

The Architecture of Innovation: A Technical Guide to the Chemical Synthesis of Lincomycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Lincomycin, a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis, has long been a cornerstone in combating Gram-positive bacterial infections.[1][2] Its unique structure, characterized by a pyrrolidine ring linked to a pyranose moiety, has served as a versatile scaffold for chemical modification.[3] The drive to enhance its antibacterial spectrum, improve efficacy against resistant strains, and refine its pharmacokinetic profile has led to the development of numerous derivatives. This technical guide provides an in-depth exploration of the chemical synthesis of these vital therapeutic agents, focusing on key derivatives, synthetic methodologies, and the structure-activity relationships that govern their potency.

The Rationale for Derivatization

While this compound is effective, the emergence of bacterial resistance and the desire for broader applications have necessitated the creation of semi-synthetic analogs.[4] The primary goals of derivatization include:

-

Overcoming Resistance: A significant challenge is resistance mediated by the erm gene, which encodes for an enzyme that methylates the ribosomal binding site, reducing drug affinity.[4][5] Novel derivatives aim to circumvent this mechanism.

-

Enhancing Potency: Modifications can increase the binding affinity of the antibiotic to the bacterial ribosome, leading to lower minimum inhibitory concentrations (MICs).[6]

-

Broadening the Spectrum: While primarily active against Gram-positive bacteria, research has explored derivatives with activity against anaerobic bacteria and even protozoans like Plasmodium falciparum, the causative agent of malaria.[4][7]

-

Improving Pharmacokinetics: Altering the chemical structure can improve oral absorption, tissue penetration, and metabolic stability.

Clindamycin, the most prominent this compound derivative, exemplifies a successful modification, exhibiting superior antibacterial activity and better oral absorption compared to its parent compound.[3][8] It is synthesized by a stereospecific replacement of the 7-(R)-hydroxyl group of this compound with a chlorine atom, resulting in a 7-(S)-chloro configuration.[1][3]

Core Synthetic Strategies

The chemical synthesis of this compound derivatives primarily involves the modification of the parent molecule. Key sites for derivatization are the C-6 and C-7 positions on the methylthio-lincosamide (sugar) moiety and the C-4' position on the propylproline (amino acid) moiety.[5][7]

Modification at the C-7 Position: The Clindamycin Archetype

The conversion of this compound to clindamycin is a foundational semi-synthetic process. This nucleophilic substitution reaction inverts the stereochemistry at the C-7 position, which is crucial for its enhanced activity.

Caption: General workflow for the synthesis of Clindamycin from this compound.

Other modifications at the C-7 position involve introducing different substituents via SN2 reactions, the Mitsunobu reaction, or palladium-catalyzed cross-coupling to generate novel analogs with potent activities against resistant pathogens.[5] For instance, the introduction of a 5-aryl-1,3,4-thiadiazol-2-yl-thio group at C-7 has shown significant activity against macrolide-resistant Streptococcus pneumoniae and Streptococcus pyogenes.[9]

Modifications at the C-6 and C-7 Positions

Dual modifications at both the C-6 and C-7 positions have been explored to further optimize antibacterial activity.[9][10] These syntheses often start from methyl α-thiolincosaminide, allowing for the introduction of various substituents. Structure-activity relationship (SAR) studies have shown that analogs with a 4′-cis-(cyclopropylmethyl)piperidine group at the 6-position and a para-heteroaromatic-phenylthio group at the C-7 position exhibit exceptionally strong activities against resistant strains.[10]

Mutasynthesis: A Biotechnological Approach

An alternative to purely chemical synthesis is mutasynthesis, which combines genetic engineering with precursor-directed biosynthesis.[7] This process involves creating a mutant strain of S. lincolnensis that is blocked in the biosynthesis of a natural precursor, such as 4-propyl-l-proline (PPL).[7] By feeding structurally modified analogs of this precursor to the mutant strain, novel this compound derivatives can be produced. This method has been successfully used to generate 4′-alkyl-4′-depropyllincomycins, such as 4′-butyl-4′-depropylthis compound (BULIN) and 4′-pentyl-4′-depropylthis compound (PELIN), in high titers without contamination from the parent this compound.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, cultivation of producing strains and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lincosamides - Wikipedia [en.wikipedia.org]

- 4. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of novel this compound derivatives. Part 4: synthesis of novel this compound analogs modified at the 6- and 7-positions and their potent antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mutasynthesis of this compound Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antibacterial activity of novel this compound derivatives. IV. Optimization of an N-6 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Understanding the pharmacokinetics of lincomycin in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Lincomycin

Introduction

This compound is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis.[1][2] It exerts its bacteriostatic effect primarily against Gram-positive bacteria by inhibiting protein synthesis.[3][4] While its clinical use has been largely succeeded by its semi-synthetic derivative, clindamycin, this compound remains a subject of interest for its unique properties and potential applications.[1] A thorough understanding of its in vitro pharmacokinetics—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core in vitro pharmacokinetic profile of this compound, details key experimental protocols, and visualizes its mechanism of action and other relevant pathways.

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[3][5] It binds specifically to the 23S ribosomal RNA within the peptidyl transferase center, the site of peptide bond formation.[6][7] This interaction blocks the ribosomal exit tunnel, preventing the elongation of nascent polypeptide chains and effectively halting protein synthesis, which is essential for bacterial growth and replication.[4][5]

Caption: this compound's mechanism of action targeting the 50S ribosomal subunit.

In Vitro Pharmacokinetic Profile

The in vitro characterization of a drug's ADME properties is fundamental to predicting its in vivo behavior.

Absorption and Permeability

While most absorption data is derived from in vivo studies, which show rapid oral absorption reduced by the presence of food, in vitro models are essential for mechanistic understanding.[3] Standard assays using cell lines like Caco-2 can be employed to determine intestinal permeability, identify potential transport mechanisms, and assess whether this compound is a substrate for efflux pumps such as P-glycoprotein.

Distribution and Plasma Protein Binding

This compound distributes into a majority of body tissues.[3] A key determinant of distribution is its binding to plasma proteins. In vitro studies have shown that this compound's binding to serum proteins is saturable and concentration-dependent.[1][8] It is suggested to bind primarily to α1-acid glycoprotein.[1] The degree of binding varies significantly with the drug concentration, a critical factor in determining the free (active) fraction of the drug.

Metabolism

Direct in vitro metabolism studies on this compound are not extensively detailed in the available literature. However, in vivo data showing a twofold longer serum half-life in patients with hepatic impairment suggests that the liver is a site of metabolism or excretion.[2][9] The related compound, clindamycin, is a known substrate and weak inducer of the cytochrome P450 enzyme CYP3A4.[10] While this does not directly implicate the same pathway for this compound, it suggests that investigating this compound's interaction with major CYP enzymes using human liver microsomes is a critical area for further research.

Summary of Quantitative Pharmacokinetic Data

The following table summarizes key quantitative in vitro and related pharmacokinetic parameters for this compound.

| Parameter | Value | Organism/System | Notes | Citation |

| Serum Protein Binding | 28% to 86% | Human | Binding is saturable and decreases with increasing serum concentration. | [1] |

| Biological Half-life | 5.4 ± 1.0 hours | Human | Following IV or IM administration. | [2][9] |

| MIC (S. aureus) | 0.2 - 32 µg/mL | Staphylococcus aureus | Minimum Inhibitory Concentration range. | [2] |

| MIC (S. pneumoniae) | 0.05 - 0.4 µg/mL | Streptococcus pneumoniae | Minimum Inhibitory Concentration range. | [2] |

| MIC (S. pyogenes) | 0.04 - 0.8 µg/mL | Streptococcus pyogenes | Minimum Inhibitory Concentration range. | [2] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro pharmacokinetic studies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)